molecular formula C16H15BrN2O2 B4387602 N-benzyl-N'-(4-bromo-2-methylphenyl)oxamide

N-benzyl-N'-(4-bromo-2-methylphenyl)oxamide

Cat. No.: B4387602
M. Wt: 347.21 g/mol
InChI Key: BYVKSFHKUZWGNL-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide is an organic compound with the molecular formula C16H17BrN2O It is a derivative of ethanediamide, where one of the nitrogen atoms is substituted with a benzyl group and the other with a 4-bromo-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide typically involves the reaction of benzylamine with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethanediamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide is not well-documented. it is likely to interact with biological targets through its amide and aromatic functionalities. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(4-bromo-2-methylphenyl)benzamide
  • N-benzyl-N’-(4-bromo-2-methylphenyl)propionamide
  • N-benzyl-N’-(4-bromo-2-methylphenyl)butanediamide

Uniqueness

N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and 4-bromo-2-methylphenyl groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

N-benzyl-N'-(4-bromo-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVKSFHKUZWGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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